{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound {[5-(4-BROMOPHENYL)FURAN-2-YL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE is a complex organic molecule that features a bromophenyl group, a furan ring, a tetrazole ring, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(4-BROMOPHENYL)FURAN-2-YL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE can be achieved through a multi-step process involving the following key steps:
Formation of the bromophenyl-furan intermediate: This can be achieved by coupling 4-bromophenylboronic acid with furan-2-carbaldehyde using a palladium-catalyzed Suzuki coupling reaction.
Introduction of the tetrazole ring: The intermediate can be reacted with sodium azide and a suitable electrophile to form the tetrazole ring.
Formation of the final compound: The tetrazole intermediate can be reacted with 2-bromoethylamine to introduce the amine group, completing the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction of the bromophenyl group can yield the corresponding phenyl derivative.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be used under mild conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Drug Development: The compound’s structural features make it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Medicine
Therapeutic Agents:
Industry
Materials Science: The compound could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of {[5-(4-BROMOPHENYL)FURAN-2-YL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromophenyl, furan, and tetrazole rings suggests potential interactions with hydrophobic pockets and hydrogen bonding sites within biological molecules.
Comparison with Similar Compounds
Similar Compounds
- {[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE
- {[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE
Uniqueness
The presence of the bromine atom in {[5-(4-BROMOPHENYL)FURAN-2-YL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from its chloro- and fluoro- analogs.
Properties
Molecular Formula |
C15H16BrN5OS |
---|---|
Molecular Weight |
394.3g/mol |
IUPAC Name |
N-[[5-(4-bromophenyl)furan-2-yl]methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine |
InChI |
InChI=1S/C15H16BrN5OS/c1-21-15(18-19-20-21)23-9-8-17-10-13-6-7-14(22-13)11-2-4-12(16)5-3-11/h2-7,17H,8-10H2,1H3 |
InChI Key |
KQNJPGMGNICVHH-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SCCNCC2=CC=C(O2)C3=CC=C(C=C3)Br |
Canonical SMILES |
CN1C(=NN=N1)SCCNCC2=CC=C(O2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.